N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide
Description
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and an oxamide moiety linked to a thiophen-2-ylmethyl group. This structure combines aromatic and heterocyclic systems, which are often associated with bioactivity, particularly in enzyme inhibition. Evidence from patent literature suggests that derivatives of thieno[3,4-c]pyrazol-3-yl acetamides, including this compound, are investigated as autotaxin (ATX) inhibitors, targeting pathways involved in cancer and fibrosis .
The compound’s synthesis likely involves cyclization and coupling reactions to assemble the thienopyrazole and oxamide components. Structural characterization would typically employ X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic methods. Hydrogen bonding patterns, critical for crystal packing and solubility, could be analyzed via graph set theory, as described by Bernstein et al. .
Properties
IUPAC Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-17(19-9-13-7-4-8-26-13)18(24)20-16-14-10-25-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZUEPNNSXNEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes known as primary amine oxidases (PAOs). These enzymes play a crucial role in the metabolism of biogenic amines, such as serotonin, dopamine, and histamine. Specifically, PAOs catalyze the oxidative deamination of primary amines, leading to the formation of aldehydes and ammonia. In the case of our compound, it interacts with PAOs, modulating their activity and affecting downstream processes.
Mode of Action
Upon binding to PAOs, our compound inhibits their enzymatic activity. This inhibition prevents the breakdown of neurotransmitters like serotonin and dopamine. As a result, these neurotransmitters accumulate in the synaptic cleft, leading to altered signaling pathways. The exact structural interactions between the compound and PAOs remain an active area of research, but it likely involves binding to the enzyme’s active site or allosteric sites.
Biochemical Pathways
The affected pathways include neurotransmitter metabolism, particularly the serotonin and dopamine pathways. By inhibiting PAOs, our compound indirectly enhances serotonin and dopamine levels. This modulation can influence mood, cognition, and behavior. Additionally, altered neurotransmitter levels may impact other downstream pathways, such as those involved in neuroprotection and inflammation.
Pharmacokinetics
Let’s break down the ADME properties:
Result of Action
The increased serotonin and dopamine levels impact mood, cognition, and behavior. Researchers continue to explore the precise consequences of this compound’s action.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in liver function or drug interactions may alter its metabolism and clearance. Additionally, exposure to light or extreme conditions could affect its stability over time.
: Phenethylamine: Uses, Interactions, Mechanism of Action | DrugBank Online
Biological Activity
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide is a compound belonging to the thieno[3,4-c]pyrazole family, which has garnered attention for its potential therapeutic applications. The unique structural features of this compound contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is C18H20N4O2S. It possesses a thieno[3,4-c]pyrazole core with substituents that enhance its solubility and reactivity in biological systems. The presence of the oxamide functional group is significant for its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 364.44 g/mol |
| Structure | Thieno[3,4-c]pyrazole core with oxamide and thiophenyl groups |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor functions, leading to various biochemical responses. Research indicates that it may interfere with cellular signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the thieno[3,4-c]pyrazole class exhibit significant antimicrobial properties. For instance, derivatives have shown inhibitory effects against various bacterial strains including Staphylococcus aureus and multidrug-resistant organisms. The specific compound has not been extensively studied in this context; however, its structural analogs suggest potential efficacy against similar targets.
Anticancer Potential
There is emerging evidence that thieno[3,4-c]pyrazole derivatives possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The specific interactions of this compound with these pathways remain an area for further investigation.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thieno[3,4-c]pyrazole derivatives revealed that compounds with similar structural motifs exhibited MIC values as low as 0.125 μg/mL against resistant strains of bacteria . This suggests that this compound may also possess comparable activity.
- Anticancer Activity Assessment : In vitro studies on thieno[3,4-c]pyrazole derivatives indicated significant cytotoxic effects on various cancer cell lines. For example, compounds demonstrated IC50 values in the low micromolar range against breast and lung cancer cells . This highlights the potential for this compound to be explored further in cancer research.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues include:
- N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide (): Features a bulky tert-butyl group at position 2 and a 4-fluorophenylmethyl substituent.
- Other thieno[3,4-c]pyrazol-3-yl acetamides (): Variants with alkyl, aryl, or halogenated substituents.
Physicochemical and Pharmacological Properties
<sup>†</sup>Calculated using molecular modeling software.
<sup>‡</sup>LogP values predicted via fragment-based methods.
<sup>§</sup>Based on trends in halogenated analogues .
Key Observations :
- Phenyl groups favor π-π interactions in enzyme active sites. R2: Thiophen-2-ylmethyl contributes to lipophilicity and π-stacking, while fluorinated variants (e.g., 4-fluorophenylmethyl) enhance bioavailability and membrane permeability .
- Crystallographic Behavior :
The target compound’s crystal packing likely involves N–H···O hydrogen bonds between oxamide groups and S···π interactions from thiophene rings. Similar compounds exhibit layered structures stabilized by graph set motifs (e.g., R2<sup>2</sup>(8) rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
